methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate
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Overview
Description
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methylsulfanyl group and a propanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate typically involves the reaction of 3-(methylsulfanyl)propanoyl chloride with piperazine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The piperazine ring and methylsulfanyl group are believed to play a crucial role in its biological activity by binding to specific receptors or enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(Methylsulfanyl)propanoyl chloride: A precursor in the synthesis of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate.
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Uniqueness
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate is unique due to its specific combination of a piperazine ring, methylsulfanyl group, and propanoate ester, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-17-12(16)3-5-13-6-8-14(9-7-13)11(15)4-10-18-2/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSOLDPQKKFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C(=O)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556782-75-2 |
Source
|
Record name | methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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